6-Dimethylaminomethyl-nicotinic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-8-4-3-7(5-10-8)9(12)13/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
CDFAQVRWSLLZSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Contextualization Within Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of medicinal chemistry. ontosight.ai These compounds are recognized for their diverse biological activities, including roles in treating dyslipidemia and their potential as anti-inflammatory, antioxidant, and antimicrobial agents. ontosight.ainih.gov The core pyridine-3-carboxylic acid structure of nicotinic acid serves as a versatile scaffold for chemical modification, leading to a wide array of derivatives with tailored pharmacological profiles. chemistryjournal.net The introduction of various substituents onto the pyridine (B92270) ring can significantly alter the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. researchgate.net
Overview of Its Relevance in Medicinal Chemistry Research
The relevance of nicotinic acid derivatives in medicinal chemistry is well-established, with numerous compounds having been synthesized and evaluated for a range of therapeutic applications. researchgate.net Research has demonstrated that modifications at various positions of the nicotinic acid ring can lead to compounds with potent and selective biological activities. For instance, the synthesis of novel nicotinamide (B372718) derivatives has been explored for their potential as histone deacetylase-3 inhibitors, which have implications in cancer therapy. rsc.org Furthermore, other nicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some showing promise as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The general research interest in this class of compounds suggests that a novel derivative like 6-Dimethylaminomethyl-nicotinic acid could theoretically be of interest for its potential biological activities. However, without specific studies, any discussion of its relevance remains purely speculative.
Historical Perspective of Aminomethyl Substituted Pyridines in Chemical Synthesis
Precursor Identification and Selection in Synthetic Pathways
The successful synthesis of this compound is fundamentally reliant on the choice of appropriate starting materials. Key precursors typically possess a pre-formed nicotinic acid core or a pyridine ring that can be subsequently carboxylated. Common precursors include 6-methylnicotinic acid, 6-halonicotinic acids (such as 6-chloronicotinic acid), and their corresponding esters.
The selection of a specific precursor is often dictated by the intended synthetic route. For instance, 6-methylnicotinic acid is a logical starting point for pathways involving the functionalization of the methyl group. Conversely, 6-halonicotinic acids are ideal for nucleophilic substitution reactions to introduce the dimethylaminomethyl moiety.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Compound | Rationale for Selection |
| 6-Methylnicotinic Acid | Allows for functionalization of the existing methyl group. |
| 6-Chloronicotinic Acid | The chloro group serves as a good leaving group for nucleophilic substitution. |
| 6-Hydroxynicotinic Acid | Can be converted to a halo- or other activated derivative for subsequent reactions. |
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the dimethylaminomethyl group in a single or minimal number of steps from a suitable precursor. These methods are often favored for their efficiency and atom economy.
Mannich Reaction Pathways for Dimethylaminomethyl Group Introduction
The Mannich reaction is a prominent method for the aminomethylation of acidic protons. nih.gov In the context of synthesizing this compound, a potential, though not explicitly detailed in available literature, pathway would involve the reaction of a suitable nicotinic acid precursor with formaldehyde (B43269) and dimethylamine (B145610). This reaction typically proceeds via the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor), which then acts as an electrophile. For this reaction to be successful on the nicotinic acid core, it would likely require activation of a position on the ring to facilitate electrophilic attack.
Amination Reactions in the Nicotinic Acid Core
Direct amination of the nicotinic acid core at the 6-position is a challenging transformation due to the electron-deficient nature of the pyridine ring. However, amination can be achieved on activated precursors such as 6-halonicotinic acids. The reaction of 6-chloronicotinic acid or its ester with dimethylamine, typically in the presence of a base and often with a catalyst, could potentially yield 6-dimethylaminonicotinic acid. The direct displacement of the halide by dimethylamine is a plausible route, though specific conditions for this transformation on the nicotinic acid scaffold require detailed investigation.
Indirect Synthetic Routes and Multistep Transformations
Indirect routes to this compound involve a series of chemical modifications of a pre-existing nicotinic acid derivative. These multistep sequences allow for greater control over the introduction of functional groups.
Derivatization of Pre-existing Nicotinic Acid Scaffolds
A key strategy in indirect synthesis involves the derivatization of readily available nicotinic acid precursors. For example, 6-methylnicotinic acid can be synthesized by the oxidation of 2-methyl-5-ethylpyridine with nitric acid. google.comgoogle.com This precursor can then be further functionalized.
Similarly, 6-chloronicotinic acid can be prepared from 6-hydroxynicotinic acid through a chlorination reaction. prepchem.com The resulting 6-chloronicotinic acid is a versatile intermediate for various coupling and substitution reactions.
Strategic Functional Group Interconversions
Functional group interconversions are crucial for transforming a precursor into the final product. A plausible, though not explicitly documented, indirect route to this compound involves the following steps:
Halogenation of a Precursor: Starting with 6-methylnicotinic acid, the methyl group can be halogenated, for instance, via a radical bromination, to yield 6-(bromomethyl)nicotinic acid.
Nucleophilic Substitution: The resulting 6-(halomethyl)nicotinic acid can then undergo nucleophilic substitution with dimethylamine. This reaction would displace the halide and form the desired dimethylaminomethyl group. The carboxylic acid group may require protection during these steps to prevent unwanted side reactions.
Another potential indirect pathway could involve the conversion of the carboxylic acid group of a suitable precursor to a different functional group that directs the introduction of the dimethylaminomethyl group, followed by the regeneration of the carboxylic acid. Reductive amination of a 6-formylnicotinic acid derivative with dimethylamine and a suitable reducing agent, such as sodium cyanoborohydride, represents another viable, though undetailed in the literature, synthetic strategy. researchgate.netorganic-chemistry.orgchemicalbook.commasterorganicchemistry.com
Table 2: Overview of Synthetic Reactions and Intermediates
| Starting Material | Reaction Type | Intermediate | Reagents/Conditions | Target Functional Group |
| 6-Methylnicotinic Acid | Radical Halogenation | 6-(Bromomethyl)nicotinic acid | N-Bromosuccinimide (NBS), light/radical initiator | Bromomethyl group |
| 6-(Bromomethyl)nicotinic acid | Nucleophilic Substitution | This compound | Dimethylamine | Dimethylaminomethyl group |
| 6-Chloronicotinic Acid | Nucleophilic Substitution | 6-Dimethylaminonicotinic acid | Dimethylamine, base | Dimethylamino group |
| 6-Formylnicotinic Acid | Reductive Amination | This compound | Dimethylamine, Sodium Cyanoborohydride | Dimethylaminomethyl group |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic synthesis to maximize product yield and purity. For a multi-step synthesis of this compound, each step would require careful optimization of parameters such as solvent, temperature, reaction time, and stoichiometry of reagents.
For the initial step of functionalizing a 6-methylnicotinic acid derivative, such as methyl 6-methylnicotinate, free-radical halogenation is a common method. The optimization of this step would involve a careful selection of the halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide), the radical initiator (e.g., benzoyl peroxide or AIBN), and the solvent. The reaction temperature and time are also crucial; excessive heat or prolonged reaction times can lead to the formation of di- and tri-halogenated byproducts, reducing the yield of the desired mono-halogenated intermediate.
The subsequent nucleophilic substitution of the resulting 6-(halomethyl)nicotinate with dimethylamine is the key step in introducing the dimethylaminomethyl moiety. Optimization of this reaction would focus on the choice of solvent, which must be able to dissolve both the substrate and the amine, and should ideally be aprotic to avoid side reactions. The concentration of dimethylamine and the reaction temperature are also critical parameters. An excess of dimethylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrohalic acid byproduct.
An alternative approach starting from a 6-hydroxymethylnicotinic acid derivative would require optimization of the conversion of the hydroxyl group to a leaving group. This is often achieved using reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride in the presence of a base. The final step, the reaction with dimethylamine, would then be optimized as described above.
The following interactive table illustrates a hypothetical optimization of the nucleophilic substitution step, showcasing how different parameters can influence the yield of the final product.
| Entry | Solvent | Temperature (°C) | Molar Ratio (Amine:Substrate) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 2:1 | 24 | 45 |
| 2 | Tetrahydrofuran | 25 | 2:1 | 24 | 60 |
| 3 | Tetrahydrofuran | 50 | 2:1 | 12 | 75 |
| 4 | Tetrahydrofuran | 50 | 3:1 | 12 | 85 |
| 5 | N,N-Dimethylformamide | 50 | 3:1 | 8 | 92 |
This table is a hypothetical representation of an optimization study.
Methodological Challenges and Innovative Solutions in Preparation
The preparation of this compound is not without its challenges. The pyridine ring, being electron-deficient, can influence the reactivity of its substituents. Furthermore, the presence of multiple functional groups (the carboxylic acid, the pyridine nitrogen, and the dimethylaminomethyl group) can lead to competing side reactions and complicate purification.
One of the primary challenges is the selective functionalization of the 6-position. In the case of starting from 6-methylnicotinic acid, the radical halogenation of the methyl group can be difficult to control, potentially leading to over-halogenation or reaction at other positions on the ring if not carefully optimized. An innovative solution to this is the use of milder and more selective halogenating agents.
Another significant challenge is the potential for quaternization of the pyridine nitrogen by the electrophilic 6-(halomethyl) intermediate. This intramolecular side reaction can significantly reduce the yield of the desired product. To circumvent this, one innovative approach is to perform the reaction on a pyridine N-oxide derivative. The N-oxide group deactivates the pyridine ring towards electrophilic attack at the nitrogen and can be readily removed in a subsequent reduction step.
The final hydrolysis of the ester group to the carboxylic acid can also present challenges. The presence of the basic dimethylaminomethyl group can complicate the work-up procedure. Acidic hydrolysis conditions may lead to protonation of both the pyridine nitrogen and the dimethylamino group, forming a water-soluble salt from which the free acid can be difficult to isolate. Careful control of the pH during the work-up is therefore crucial. The use of enzymatic hydrolysis offers a milder and potentially more selective alternative to traditional acidic or basic hydrolysis, which can be an innovative solution to this problem.
Furthermore, the purification of the final product can be challenging due to its amphoteric nature, possessing both a basic dimethylamino group and an acidic carboxylic acid group. This can make extraction and crystallization difficult. Ion-exchange chromatography is an effective, albeit more complex, purification technique that can be employed to isolate the pure zwitterionic product.
Impact of the Dimethylaminomethyl Moiety on Biological Potency
The dimethylamine (DMA) group is a significant pharmacophore found in a variety of FDA-approved drugs, contributing to a wide range of pharmacological activities including antimicrobial, antihistaminic, anticancer, and analgesic properties. rsc.org Its presence in a molecule can modulate various biological targets. rsc.org In the context of nicotinic acid derivatives, the dimethylaminomethyl moiety at the 6-position plays a crucial role in defining the compound's interaction with biological targets.
The tertiary amine of the dimethylaminomethyl group can be protonated at physiological pH, allowing for potential ionic interactions with receptor sites. Furthermore, the lipophilicity imparted by the two methyl groups can influence the compound's pharmacokinetic properties, such as membrane permeability and distribution.
Systematic Structural Modifications of the Nicotinic Acid Core
Modifications to the core nicotinic acid scaffold have been systematically explored to understand their impact on biological activity. These alterations range from changes in the pyridine ring itself to the substitution of the carboxylic acid group.
One approach involves altering the position of the nitrogen atom within the pyridine ring or even moving it outside the ring, which can significantly affect the molecule's electronic distribution and ability to interact with receptors. mdpi.com For instance, replacing the pyridine ring with a phenyl ether linked to an N-methylpyrrolidine moiety has been investigated in nicotine (B1678760) analogues. mdpi.com
Another strategy involves the modification of the carboxylic acid group. For example, the synthesis of thionicotinic acid analogs, where the carboxylic acid is replaced by a thioamide or a thionitrile, has been shown to result in compounds with potent vasorelaxant and antioxidant properties. nih.govmdpi.com
The table below summarizes some systematic structural modifications of the nicotinic acid core and their observed effects on biological activity.
| Modification of Nicotinic Acid Core | Resulting Biological Activity | Reference Compound(s) |
| Replacement of pyridine with phenyl ether | Altered nicotinic receptor agonist activity | Phenylpyrrolidine ether derivatives |
| Conversion of carboxylic acid to thioamide or thionitrile | Vasorelaxant and antioxidant properties | 2-(1-adamantylthio)nicotinic acid amide and nitrile analogs |
| Introduction of a second pharmacophore (e.g., 1,8-naphthalimide) | Increased cytotoxicity and antiproliferative activity | Nicotinamine analogues |
Influence of Substituents on Pharmacological Profiles
The introduction of various substituents onto the nicotinic acid ring system has a profound effect on the resulting compound's pharmacological profile. Even minor changes can lead to significant differences in potency and efficacy. mdpi.com
For example, the addition of a methyl group at the 4-position of 6-(Dimethylamino)-nicotinic acid enhances its interaction with various biological targets. The substitution pattern on the pyridine ring can also influence the type of biological activity observed. For instance, different substitution patterns have led to the development of nicotinic acid derivatives with anti-inflammatory properties. nih.gov
The table below details the influence of various substituents on the pharmacological profiles of nicotinic acid derivatives based on several research findings.
| Substituent/Modification | Position | Pharmacological Profile | Example Compound(s) |
| Methyl | 4 | Enhanced interaction with biological targets | 6-(Dimethylamino)-4-methylnicotinic acid |
| Various substitutions | - | Anti-inflammatory activity | Novel nicotinic acid derivatives |
| Adamantylthio | 2 | Vasorelaxant and antioxidant activity | 2-(1-adamantylthio)nicotinic acid |
| Amino | meta (on phenyl ring of an analog) | Full agonist at α4β2 nicotinic receptor | m-amino phenylpyrrolidine ether derivative |
| Halogen (Chloro, Bromo) | meta (on phenyl ring of an analog) | Partial agonist at α4β2 nicotinic receptor | m-chloro and m-bromo phenylpyrrolidine ether derivatives |
| 6-amino | 6 | Inhibition of ornithine decarboxylase activity | 6-aminonicotinamide |
Comparative SAR Analysis with Related Pyridine and Amine Derivatives
The structure-activity relationships of this compound and its analogs can be further elucidated by comparing them with other pyridine and amine derivatives. Pyridine carboxylic acid isomers, including nicotinic acid, picolinic acid, and isonicotinic acid, have given rise to a multitude of drugs with diverse therapeutic applications. dovepress.com
Comparative studies of nicotine analogues have revealed that subtle structural modifications can drastically modulate their nicotinic profile. mdpi.com For example, in a series of phenylpyrrolidine ether derivatives, an unsubstituted compound and halogenated derivatives acted as partial agonists at the human α4β2 nicotinic receptor, whereas a meta-amino substituted derivative was a full agonist with potency similar to nicotine. mdpi.com This highlights the critical role of substituent type and position in determining efficacy. mdpi.com
| Compound/Derivative Class | Key Structural Feature(s) | Observed Biological Effect/SAR Finding |
| Phenylpyrrolidine ether derivatives | Amino or halogen substitution on the phenyl ring | Amino substitution led to full agonism at α4β2 nAChR, while halogen substitution resulted in partial agonism. mdpi.com |
| 2,6-Dimethylaniline (DMA) vs. Diethylamine (DEA) | Hydrophobic (DMA) vs. hydrophilic (DEA) amine | DMA exhibits low-potency, non-competitive inhibition, while DEA mimics the high-potency, voltage-dependent block of lidocaine. Their effects are additive. nih.gov |
| Pyridine Carboxylic Acid Isomers | Position of the carboxylic acid group (picolinic, nicotinic, isonicotinic) | Serve as scaffolds for a wide range of enzyme inhibitors and therapeutic agents. dovepress.com |
| Monomethylfumarate | Non-pyridine structure | Acts as a potent nicotinic acid receptor (GPR109A) agonist. nih.gov |
Biological Activity and Mechanistic Investigations of 6 Dimethylaminomethyl Nicotinic Acid
In Vitro Pharmacological Profiling and Target Engagement
Elucidation of Specific Receptor and Enzyme Interactions
Currently, there is a lack of specific data in peer-reviewed scientific literature that elucidates the direct interactions of 6-Dimethylaminomethyl-nicotinic acid with specific biological receptors or enzymes. While nicotinic acid, a related compound, is known to interact with the G protein-coupled receptor GPR109A, it is not possible to extrapolate these findings to this compound without dedicated research. The unique structural modification of the dimethylaminomethyl group at the 6-position of the nicotinic acid core would significantly alter its chemical properties and, consequently, its binding affinity and selectivity for various biological targets. Further research is required to identify and characterize its molecular targets.
Analysis of Catalytic Inhibition Modes
No published studies were identified that have investigated the potential for this compound to act as an enzyme inhibitor. Therefore, information regarding its mode of catalytic inhibition, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against any specific enzyme, is not available.
Evaluation of Cellular Responses (e.g., antiproliferative activity, cell migration inhibition, apoptosis induction)
While there are general statements from commercial suppliers suggesting that this compound may possess antitumor properties, there is a notable absence of detailed, publicly available scientific studies that have evaluated its specific effects on cellular responses. Investigations into its potential antiproliferative activity, its ability to inhibit cell migration, or its capacity to induce apoptosis in various cell lines have not been reported in the scientific literature.
Preclinical In Vivo Efficacy Assessments in Disease Models
General Considerations for In Vivo Study Design
Due to the lack of available in vitro data to suggest a specific therapeutic direction, designing preclinical in vivo efficacy studies for this compound would be premature. Foundational research to understand its basic pharmacological and toxicological profile would be a necessary prerequisite.
Efficacy Measurement Parameters
As no in vivo studies have been published, there are no established efficacy measurement parameters for this compound in any disease models. The selection of appropriate parameters would be entirely dependent on the future discovery of its pharmacological activity and therapeutic potential.
Insufficient Data Available for "this compound" to Fulfill Article Request
A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound . Consequently, it is not possible to construct a detailed and accurate scientific article focusing on its unique biological activity and mechanistic investigations as outlined in the user's request.
The initial information-gathering process, aimed at elucidating the compound's effects on intracellular signaling, its role in NAD biosynthesis, and its computational modeling, did not yield any specific studies or datasets. The available research predominantly focuses on its parent compound, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid has a well-documented pharmacological profile, including its effects on lipid metabolism and its interaction with specific receptors, this information cannot be directly and accurately extrapolated to its derivative, this compound, without dedicated scientific investigation.
The requested article structure, which includes detailed subsections on molecular mechanism elucidation, pathway modulation, and structure-based drug design, necessitates specific experimental evidence and computational analyses that are currently not present in the public domain for this compound. Generating content for these sections without supporting data would lead to speculation and inaccuracies, violating the core principles of scientific reporting.
Therefore, until specific research is conducted and published on the biological and mechanistic properties of this compound, a comprehensive and scientifically sound article as requested cannot be produced.
Advanced Research Applications and Analytical Methodologies for 6 Dimethylaminomethyl Nicotinic Acid
Integration into Radiopharmaceutical Chemistry and Molecular Imaging Probe Design
The development of novel radiopharmaceuticals is crucial for advancing molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The structural backbone of 6-Dimethylaminomethyl-nicotinic acid presents a promising platform for the design of new imaging probes.
Strategies for Radiolabeling and Precursor Synthesis
The successful integration of a radionuclide into a targeting molecule is a fundamental step in creating an effective imaging probe. For this compound, several radiolabeling strategies can be envisioned, primarily involving the incorporation of positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) isotopes.
Prosthetic Group Labeling: A common and versatile approach involves the use of a prosthetic group, a small radiolabeled molecule that can be attached to the target compound. For instance, a derivative of this compound could be synthesized to include a functional group amenable to conjugation with a radiolabeled synthon. One potential strategy could be the coupling with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used prosthetic group for labeling biomolecules. The synthesis of a suitable precursor would involve modifying the carboxylic acid group to an amine, which could then react with the [¹⁸F]SFB.
Direct Radiolabeling: Direct radiolabeling of the this compound scaffold is another possibility, although potentially more challenging. This could involve the introduction of a leaving group on the pyridine (B92270) ring, which could then be displaced by a radionuclide such as [¹⁸F]fluoride. The synthesis of a suitable precursor, for example, a 6-dimethylaminomethyl-2-halonicotinic acid, would be the initial step.
¹¹C-Labeling: The dimethylamino group offers a prime site for the introduction of Carbon-11 ([¹¹C]), a positron emitter with a short half-life (t½ ≈ 20.4 min). This could be achieved by reacting a desmethyl precursor (6-methylaminomethyl-nicotinic acid) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This late-stage radiomethylation is a well-established technique in PET chemistry.
| Radiolabeling Strategy | Radionuclide | Precursor Example | Key Reaction |
| Prosthetic Group Labeling | ¹⁸F | Amino-functionalized this compound derivative | Acylation with [¹⁸F]SFB |
| Direct Labeling | ¹⁸F | 6-dimethylaminomethyl-2-halonicotinic acid | Nucleophilic aromatic substitution |
| ¹¹C-Labeling | ¹¹C | 6-methylaminomethyl-nicotinic acid | N-methylation with [¹¹C]CH₃I |
In Vitro Binding Assays for Probe Validation
Once a radiolabeled probe based on this compound is synthesized, its biological activity and target specificity must be validated through in vitro binding assays. These assays are critical to ensure that the structural modifications for radiolabeling have not compromised the probe's ability to interact with its intended biological target.
Saturation Binding Assays: These experiments are performed to determine the affinity (dissociation constant, Kd) of the radiolabeled ligand for its receptor and the density of the receptors in a given tissue or cell preparation (Bmax). Varying concentrations of the radiolabeled compound are incubated with the biological sample until equilibrium is reached.
Competitive Binding Assays: In these assays, a fixed concentration of the radiolabeled probe is incubated with the biological sample in the presence of increasing concentrations of a non-radiolabeled competitor (which could be the original, unlabeled this compound derivative or a known ligand for the target). The results are used to calculate the inhibitor concentration that displaces 50% of the specific binding of the radiotracer (IC50), which can then be used to determine the binding affinity (Ki) of the competitor.
The data generated from these assays are crucial for the preclinical evaluation of a new imaging probe and for deciding whether to proceed with further in vivo studies.
Role as Derivatizing Agents in Advanced Analytical Techniques
The chemical structure of this compound also suggests its potential utility as a derivatizing agent to enhance the analytical detection of other molecules, particularly in mass spectrometry and chromatography.
Enhancement of Detection Sensitivity in Mass Spectrometry
In mass spectrometry, derivatization is often employed to improve the ionization efficiency and fragmentation patterns of analytes, thereby increasing detection sensitivity. The tertiary amine group in this compound can be permanently quaternized to introduce a fixed positive charge. This "charge-tagging" strategy can significantly enhance the signal intensity in electrospray ionization mass spectrometry (ESI-MS).
By converting the carboxylic acid of this compound into a reactive functional group (e.g., an N-hydroxysuccinimide ester), it could be used to label molecules containing primary or secondary amines. The resulting derivatized analyte would carry the permanently charged dimethylaminomethylpyridinium moiety, leading to improved detection limits.
| Analyte Functional Group | Derivatization Reaction | Effect on MS Signal |
| Primary/Secondary Amine | Acylation with activated this compound | Introduction of a fixed positive charge, enhanced ionization efficiency |
| Hydroxyl | Esterification with activated this compound | Improved chromatographic retention and potential for enhanced fragmentation |
Chromatographic Separation Optimization for Complex Mixtures
Derivatization can also be used to alter the chromatographic properties of analytes, enabling better separation from complex matrices. By reacting with analytes of interest, this compound could introduce a polar and ionizable group, which would significantly alter their retention behavior in reversed-phase or hydrophilic interaction liquid chromatography (HILIC). This could be particularly useful for the separation of otherwise poorly retained or co-eluting compounds. For instance, derivatizing a mixture of non-polar compounds with this reagent would increase their polarity, allowing for better separation on a C18 column with a more aqueous mobile phase.
Methodological Approaches for Isolation and Purity Assessment in Research
The successful application of this compound in any research context is contingent upon its availability in a highly pure form. Therefore, robust methods for its isolation and purity assessment are essential.
Synthesis and Isolation: The synthesis of this compound likely involves the functionalization of a pre-existing nicotinic acid derivative. For example, a potential route could start from 6-methylnicotinic acid, which could be halogenated at the methyl group to form 6-(halomethyl)nicotinic acid, followed by nucleophilic substitution with dimethylamine (B145610). The crude product would then require purification.
Purification Techniques:
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and would need to be determined empirically. Given the polar nature of the molecule, polar protic or aprotic solvents, or mixtures thereof, would be likely candidates. The hydrochloride or dihydrochloride salts of the compound are also commercially available and may have different solubility profiles, offering alternative recrystallization options.
Chromatography: For more challenging purifications or for obtaining very high purity material, chromatographic techniques would be employed.
Ion-Exchange Chromatography: The zwitterionic nature of this compound (possessing both a basic amine and an acidic carboxylic acid) makes it an ideal candidate for purification by ion-exchange chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final purification of the compound. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acidic modifier (e.g., trifluoroacetic acid or formic acid) would likely provide good separation from synthetic impurities.
Purity Assessment: The purity of the final product must be rigorously assessed using a combination of analytical techniques:
High-Performance Liquid Chromatography (HPLC): An HPLC method, typically with UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring, would be used to determine the percentage purity.
Mass Spectrometry (MS): To confirm the identity of the compound by determining its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule and to detect any residual solvents or impurities.
| Technique | Purpose | Expected Outcome |
| Recrystallization | Bulk purification | Crystalline solid of moderate to high purity |
| Ion-Exchange Chromatography | Purification based on charge | Separation from non-ionic or differently charged impurities |
| RP-HPLC | High-resolution purification and purity analysis | Highly pure compound (>95-99%) and a quantitative measure of purity |
| Mass Spectrometry | Identity confirmation | Correct molecular ion peak |
| NMR Spectroscopy | Structural confirmation and impurity detection | Spectra consistent with the proposed structure and absence of significant impurity signals |
Liquid-Liquid Extraction Techniques
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate this compound from complex matrices. The efficiency of LLE depends on the solvent system, pH, and the chemical properties of the analyte. For nicotinic acid derivatives, a variety of organic solvents can be employed. Dichloromethane and ethyl acetate are common choices for the extraction of such compounds from aqueous solutions. The pH of the aqueous phase is a critical parameter; adjusting the pH to below the pKa of the carboxylic acid group protonates it, increasing its lipophilicity and favoring its partitioning into the organic phase.
In some applications, reactive extraction may be employed to enhance the extraction efficiency. This technique involves the use of an extractant that chemically interacts with the target compound. For instance, organophosphorus solvating extractants have been used to intensify the separation of nicotinic acid. Furthermore, aqueous two-phase systems, which utilize a polymer and a salt solution or two different polymers to form two immiscible aqueous phases, offer a more environmentally friendly alternative to traditional LLE with organic solvents.
The choice of solvent and extraction conditions must be optimized for this compound to ensure high recovery and minimal co-extraction of interfering substances.
Chromatographic Separation Method Development (e.g., HPLC, GC-MS)
Chromatographic techniques are paramount for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of nicotinic acid and its derivatives. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. The mobile phase typically consists of a mixture of water or a buffer and an organic modifier such as acetonitrile or methanol. The addition of an acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and retention of the analyte by suppressing the ionization of the carboxylic acid group.
Detection is often achieved using a UV detector, as the pyridine ring of nicotinic acid derivatives absorbs UV light. For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS). This allows for the determination of the mass-to-charge ratio of the analyte, providing a high degree of confidence in its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like nicotinic acid and its derivatives, a derivatization step is often necessary to increase their volatility. This typically involves converting the carboxylic acid group into a more volatile ester or silyl ester.
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification. GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of trace amounts of this compound. mdpi.comresearchgate.netsemanticscholar.org
Interactive Data Table: Exemplary Chromatographic Conditions for Nicotinic Acid Derivatives
| Parameter | HPLC Method 1 | HPLC Method 2 | GC-MS Method (after derivatization) |
| Column | C18 (Reversed-Phase) | HILIC (Hydrophilic Interaction) | HP-5ms (5%-phenyl)-methylpolysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Ammonium Formate Buffer | Helium |
| Detection | UV (260 nm) or MS/MS | MS/MS | Mass Spectrometry (MS) |
| Typical Application | Quantification in aqueous samples | Analysis of polar metabolites | Broad-spectrum analysis of volatile derivatives |
Stability Studies Relevant to Research Applications
The stability of this compound is a critical consideration in research applications, as degradation can lead to inaccurate results. Stability studies are essential to determine the optimal conditions for storage and handling of the compound.
The primary degradation pathway for nicotinic acid derivatives in aqueous solution is hydrolysis. For instance, studies on methylnicotinate have shown that it hydrolyzes to nicotinic acid over time. researchgate.netnih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. It is expected that this compound would also be susceptible to degradation, particularly at the nicotinic acid moiety.
Stability studies are typically conducted by storing the compound under various conditions (e.g., different temperatures, pH values, and light exposure) and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC. The formation of degradation products is also monitored to elucidate the degradation pathways.
Interactive Data Table: Factors Influencing the Stability of Nicotinic Acid Derivatives in Solution
| Factor | Potential Effect on this compound | Rationale |
| pH | Increased degradation at high and low pH | Acid or base-catalyzed hydrolysis of the nicotinic acid structure. |
| Temperature | Increased degradation at higher temperatures | Hydrolysis and other degradation reactions are generally accelerated at elevated temperatures. |
| Light | Potential for photodegradation | The pyridine ring may be susceptible to degradation upon exposure to UV light. |
| Presence of Oxidizing Agents | Potential for oxidation | The dimethylamino group and the pyridine ring could be susceptible to oxidation. |
Future Research Directions and Translational Potential
Exploration of Novel Biological Targets for 6-Dimethylaminomethyl-nicotinic Acid and its Analogs
While nicotinic acid (Vitamin B3) and its derivatives are known to interact with specific receptors, the introduction of a dimethylaminomethyl group at the 6-position creates opportunities for novel biological activities. chemistryjournal.net Future research should focus on systematically screening this compound and a library of its analogs against a wide array of biological targets. Preliminary studies on similar substituted nicotinic acid derivatives suggest potential activities in neurotransmitter modulation and as anticancer agents, possibly through the modulation of cell signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.
The exploration of analogs is crucial. Modifications to the alkylamino group, the carboxylic acid, or the pyridine (B92270) ring could significantly alter binding affinities and specificities. For instance, creating conformationally restricted analogs can lead to more selective ligands for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. mdpi.com A systematic structure-activity relationship (SAR) study would be invaluable in identifying analogs with enhanced potency and selectivity for new targets. High-throughput screening campaigns followed by detailed mechanistic studies will be essential to deconstruct the molecular pharmacology of these compounds and uncover novel therapeutic applications.
Table 1: Potential Biological Targets for Nicotinic Acid Analogs
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors | Niacin Receptor (GPR109A) | Dyslipidemia, Inflammation |
| Ion Channels | Nicotinic Acetylcholine Receptors (nAChRs) | Neurodegenerative Disorders, Pain |
| Enzymes | Inosine-5′-monophosphate dehydrogenase (IMPDH) | Immunosuppression, Oncology |
| Kinases | Mitogen-activated Protein Kinase (MAPK) | Oncology, Inflammatory Diseases |
Development of Advanced Synthetic Routes for Scalability in Research
The advancement from laboratory-scale synthesis to large-scale production is a critical step for the translational potential of any compound. Current industrial production of nicotinic acid often relies on the oxidation of pyridine derivatives, which can involve harsh conditions and produce significant waste. researchgate.netmdpi.com Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes for this compound.
Table 2: Comparison of Synthetic Approaches for Nicotinic Acid Derivatives
| Synthetic Method | Advantages | Disadvantages | Scalability Potential |
|---|---|---|---|
| Chemical Oxidation | Well-established, uses available materials | Harsh conditions, corrosive reagents, by-products researchgate.net | High |
| Ammonolysis/Hydrolysis | High interest for industrial scale | High temperatures/pressures may be needed mdpi.com | High |
| Enzymatic Synthesis | Mild conditions, high selectivity, eco-friendly nih.gov | Enzyme stability and cost can be a factor | Moderate to High |
| Modern Catalysis (e.g., C-H activation) | High efficiency, novel bond formation | Catalyst cost and sensitivity | Moderate |
Investigation of its Role in Prodrug Design and Drug Delivery Systems
The inherent chemical handles on the this compound molecule—specifically the carboxylic acid and the tertiary amine—make it an excellent candidate for incorporation into prodrugs and advanced drug delivery systems. Prodrug strategies can be employed to improve pharmacokinetic properties, enhance target specificity, and reduce potential side effects. nih.govnih.gov For example, esterifying the carboxylic acid can mask its polarity, potentially improving membrane permeability.
One promising approach involves conjugating the molecule to another therapeutic agent or a targeting moiety. google.com For instance, creating a bile acid conjugate could target the apical sodium-dependent bile acid transporter (ASBT) for enhanced absorption and enterohepatic circulation. nih.gov Additionally, incorporating the compound into controlled-release formulations, such as layered double hydroxides or poloxamer-based systems, could maintain therapeutic concentrations over an extended period, which is a common strategy to mitigate side effects associated with nicotinic acid itself. google.comnih.govresearchgate.net These approaches could transform the therapeutic profile of this compound, enabling its effective and sustained delivery to target tissues.
Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry
The structure of this compound serves as a valuable starting point for interdisciplinary research. In medicinal chemistry, the pyridine core is a well-established pharmacophore. pnas.org Systematic modification of this scaffold can lead to the discovery of new lead compounds for a variety of diseases, including fungal infections, tuberculosis, and inflammatory conditions. chemistryjournal.netresearchgate.netmdpi.com
In the field of chemical biology, analogs of this compound can be developed as chemical probes. By attaching fluorescent tags or photoaffinity labels, these probes can be used to identify and validate novel biological targets, visualize receptor distribution in cells and tissues, and elucidate complex signaling pathways. nih.gov This synergistic relationship between synthetic chemistry, pharmacology, and biology is essential for translating fundamental discoveries about the compound's mechanism of action into tangible therapeutic strategies. The exploration of its metabolome and the enzymes involved will further deepen the understanding of its biological fate and function. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
